3-Bromo-4-phenyl-2-chloropyridine
Description
Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts unique properties that make it a versatile building block in organic synthesis. numberanalytics.comtandfonline.com Pyridine derivatives are integral components of numerous natural products, including vitamins and alkaloids, and form the structural core of a wide range of synthetic compounds with significant biological and material applications. researchgate.netnih.gov
The presence of the nitrogen atom in the pyridine ring influences its electronic distribution, making it electron-deficient and capable of participating in a variety of chemical reactions. This reactivity allows for the synthesis of a diverse array of substituted pyridines with tailored properties. numberanalytics.com Consequently, pyridine derivatives are extensively utilized in the pharmaceutical industry for the development of drugs with activities such as antifungal, antibacterial, anticancer, and anti-inflammatory properties. tandfonline.comresearchgate.net In materials science, they are used in the creation of polymers, dyes, and ligands for catalysis. numberanalytics.comnumberanalytics.com
Strategic Importance of Halogenated Pyridines in Organic Synthesis and Diversification
Halogenated pyridines are particularly valuable intermediates in organic synthesis. The introduction of halogen atoms onto the pyridine ring provides reactive handles for a multitude of chemical transformations, enabling the diversification of the pyridine scaffold. youtube.comnih.gov These halogen substituents can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups. numberanalytics.com
The position and nature of the halogen atoms on the pyridine ring dictate the regioselectivity and reactivity of subsequent reactions. This precise control is crucial for the construction of complex molecular architectures with specific biological or material properties. nih.gov For instance, the presence of halogens can influence the electronic properties of the pyridine ring, which in turn can modulate the biological activity of the resulting molecule. The synthesis of these halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh reaction conditions. youtube.comnih.gov However, the development of new synthetic methodologies continues to expand the accessibility and utility of these important building blocks. nih.gov
Overview of Current Research Trajectories Involving Poly-substituted Pyridine Frameworks
Current research in heterocyclic chemistry demonstrates a strong focus on the synthesis and application of poly-substituted pyridine frameworks. researchgate.netrsc.org The ability to introduce multiple and diverse functional groups onto the pyridine ring allows for the fine-tuning of molecular properties to achieve desired outcomes. nih.gov This has led to the development of novel compounds with enhanced biological efficacy, improved material performance, and unique catalytic activities.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of poly-substituted pyridines, often utilizing nanocatalysts to improve yields and reaction conditions. researchgate.netrsc.org Researchers are also exploring innovative ring-cleavage and remodeling strategies of other heterocyclic systems to access complex pyridine derivatives that are not easily obtainable through traditional methods. nih.gov These advanced synthetic approaches are crucial for building libraries of diverse pyridine-based compounds for high-throughput screening in drug discovery and materials science. researchgate.net The focus is on creating molecules with a high degree of functional group tolerance and stereochemical control.
Rationale for Comprehensive Academic Investigation of 3-Bromo-4-phenyl-2-chloropyridine
The specific compound, this compound, represents a prime candidate for in-depth academic investigation due to its unique structural features as a poly-substituted and halogenated pyridine. The presence of three distinct substituents—a bromo group, a phenyl group, and a chloro group—at specific positions on the pyridine ring offers a rich platform for synthetic diversification and the exploration of structure-activity relationships.
The bromo and chloro substituents provide two different reactive sites for sequential and selective functionalization through various cross-coupling and nucleophilic substitution reactions. The phenyl group at the 4-position significantly influences the electronic and steric properties of the molecule, which can have a profound impact on its reactivity and biological interactions.
A comprehensive investigation into the synthesis, reactivity, and potential applications of this compound is therefore highly warranted. Such a study would not only contribute to the fundamental understanding of poly-substituted pyridine chemistry but also potentially unlock new avenues for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of its functional groups makes it a versatile building block for creating complex molecular architectures with potentially valuable properties.
Data Tables
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-4-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-9(6-7-14-11(10)13)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBTYMDLKPZWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 4 Phenyl 2 Chloropyridine
Retrosynthetic Analysis and Strategic Disconnections for the 3-Bromo-4-phenyl-2-chloropyridine Scaffold
A logical retrosynthetic analysis of this compound identifies two primary bond disconnections that guide the synthetic approach. The first key disconnection is the C4-phenyl bond, suggesting a cross-coupling reaction as the final step to introduce the phenyl group. This approach is advantageous as it allows for the late-stage introduction of diverse aryl substituents. The second critical disconnection involves the C-Br and C-Cl bonds, indicating that the halogenation of a pre-existing pyridine (B92270) ring is a crucial part of the synthesis. This leads to precursors such as 2-chloropyridine (B119429) or a suitable pyridine N-oxide derivative.
Precursor Synthesis and Halogenation Strategies Towards the Pyridine Core
The construction of the halogenated pyridine core is a foundational aspect of the synthesis of this compound. This involves carefully orchestrated halogenation steps to ensure the correct placement of the bromine and chlorine atoms.
Regioselective Bromination Approaches for Pyridine Rings
The introduction of a bromine atom at the C3 position of the pyridine ring requires careful consideration of the directing effects of existing substituents. In the context of synthesizing this compound, bromination is often carried out on a pre-chlorinated pyridine derivative. The presence of the chloro group at the C2 position deactivates the ring towards electrophilic substitution, making direct bromination challenging.
One effective strategy involves the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst. The acidic conditions can enhance the electrophilicity of the brominating agent and influence the regiochemical outcome. nih.gov For instance, in the synthesis of related substituted pyridines, bromination of a pyridine N-oxide precursor can be a viable route, as the N-oxide functionality can direct electrophiles to the C4 and C6 positions. Subsequent removal of the N-oxide and further functionalization can lead to the desired product.
Another approach involves a diazotization-sandmeyer-type reaction starting from an amino-substituted pyridine. For example, starting with a 3-amino-2-chloropyridine (B31603) derivative, treatment with sodium nitrite (B80452) in the presence of hydrobromic acid can introduce the bromine atom at the desired C3 position.
Controlled Chlorination Methodologies
The installation of the chlorine atom at the C2 position is a critical step. A common method for the direct chlorination of pyridine is the use of chlorine gas at high temperatures, often in the presence of a diluent like carbon tetrachloride. google.com However, this method can lack selectivity and produce a mixture of chlorinated pyridines.
A more controlled approach involves the conversion of a pyridine N-oxide to a 2-chloropyridine using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via an initial attack of the oxygen of the N-oxide on the electrophilic reagent, followed by nucleophilic attack of the chloride ion at the C2 position and subsequent rearomatization. The use of a 2-aminopyridine (B139424) precursor can also be effective, where chlorination can be achieved using reagents like Selectfluor in the presence of a chloride source such as lithium chloride. rsc.org This method offers good yields and high regioselectivity. rsc.org
C-C Bond Formation Methodologies for the Phenyl Substituent at C-4
The introduction of the phenyl group at the C4 position is arguably the most crucial step in the synthesis of this compound. Transition-metal catalyzed cross-coupling reactions are the cornerstone for this transformation, offering high efficiency and functional group tolerance.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organic halide is a widely used method for forming C-C bonds. mdpi.comyoutube.comnih.govnih.govresearchgate.netresearchgate.net In the synthesis of this compound, a 3-bromo-2,4-dichloropyridine (B186617) precursor could be reacted with phenylboronic acid. The challenge lies in achieving selective coupling at the C4 position over the C2 position. The relative reactivity of the C-Cl bonds can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. Generally, C-I bonds are more reactive than C-Br, which are in turn more reactive than C-Cl bonds in Suzuki-Miyaura couplings.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgorgsyn.orgorgsyn.orgresearchgate.net This method is known for its high functional group tolerance and the ability to couple a wide range of substrates. For the synthesis of the target molecule, an organozinc reagent such as phenylzinc chloride would be coupled with a 3-bromo-2,4-dichloropyridine precursor. Nickel catalysts are sometimes preferred for reactions involving less reactive aryl chlorides. wikipedia.org
Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) and an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgmsu.eduyoutube.com While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org In this context, phenyltributyltin would be reacted with the dihalogenated pyridine precursor. The reactivity order of halides in Stille couplings generally follows I > Br > OTf > Cl.
Table 1: Comparison of Transition-Metal Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium | Commercially available and stable reagents, mild reaction conditions. mdpi.comyoutube.comnih.govnih.govresearchgate.netresearchgate.net | Potential for side reactions with certain functional groups. |
| Negishi | Organozinc | Palladium or Nickel | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgorgsyn.orgorgsyn.orgresearchgate.net | Organozinc reagents can be moisture-sensitive. |
| Stille | Organotin | Palladium | Tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.orglibretexts.orgmsu.eduyoutube.com | Toxicity and difficulty in removing tin byproducts. organic-chemistry.org |
Alternative Coupling Strategies for Aryl-Pyridine Linkages
While transition-metal catalyzed cross-coupling reactions are dominant, other strategies for forming aryl-pyridine bonds exist. One such method is the formal C-H amination of arenes. Although not a direct C-C bond formation, this dearomative (3+2) cycloaddition followed by a C-N/N-N bond cleavage sequence can be a powerful tool for creating arylamines, which can be precursors to other functional groups. acs.org
Another alternative involves nucleophilic aromatic substitution (SNAr) reactions, though these are typically limited to activated pyridine systems. For the synthesis of this compound, a highly activated precursor would be required for a successful SNAr reaction with a phenyl nucleophile.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The efficient synthesis of this compound relies heavily on the careful optimization of reaction parameters. The introduction of the phenyl group, typically via a cross-coupling reaction, and the specific placement of the halogen atoms require high degrees of control to maximize product yield and minimize the formation of isomers and byproducts. Key parameters that are typically optimized include the choice of catalyst, base, solvent system, and reaction temperature.
While specific optimization studies for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from research on structurally similar compounds, such as the synthesis of other substituted phenylpyridines. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are a common method for forming the carbon-carbon bond between the pyridine ring and the phenyl group. researchgate.net The efficiency of such reactions is highly dependent on the reaction conditions.
Detailed Research Findings:
Research into the synthesis of related 4-phenylpyridine (B135609) derivatives has shown that the catalyst system is crucial. Studies on the Suzuki-Miyaura cross-coupling for producing 2-methyl-4-phenylpyridine (B85350) demonstrated that a combination of a palladium catalyst, such as Pd(dppf)Cl₂, and a suitable base like potassium carbonate (K₂CO₃) can significantly improve yields. researchgate.net Similarly, for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines, various palladium catalysts were screened, with Pd(PPh₃)₄ showing good results in minimizing side product formation. nih.gov
The solvent also plays a critical role. A mixed solvent system, such as water/1,4-dioxane, has been found to be effective for Suzuki coupling reactions under microwave irradiation, which can also reduce reaction times and improve efficiency. researchgate.net The choice of base is equally important, with inorganic bases like K₂CO₃ often providing optimal results in terms of yield and reaction kinetics. researchgate.netresearchgate.net
The following interactive table illustrates how variations in reaction conditions could be systematically investigated to optimize the synthesis of this compound, based on findings for analogous Suzuki-Miyaura reactions.
Table 1: Illustrative Optimization Parameters for Suzuki-Miyaura Coupling in this compound Synthesis
| Parameter | Variation | Expected Impact on Yield and Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄ | Potentially high yield with reduced side products. nih.gov | Often effective for a wide range of substrates. |
| Pd(dppf)Cl₂ | May offer high efficiency and good yields. researchgate.net | Known for its robustness in cross-coupling reactions. | |
| Pd₂(dba)₃ | Could provide excellent selectivity for the desired coupling position. nih.gov | A common and effective palladium source. | |
| Base | K₂CO₃ | Generally effective, providing good yields. researchgate.netresearchgate.net | A common, moderately strong inorganic base. |
| Cs₂CO₃ | May improve yield for challenging substrates. | A stronger base that can sometimes enhance catalytic activity. | |
| Na₂CO₃ | A cost-effective option that can be effective. | A standard base for Suzuki reactions. | |
| Solvent | Toluene/Water | Standard biphasic system for Suzuki reactions. | Facilitates the reaction between organic and aqueous phase reactants. |
| Dioxane/Water | Can lead to highly efficient and green synthesis, especially with microwave heating. researchgate.net | A common solvent mixture that often gives good results. | |
| DMF | A polar aprotic solvent that can be effective but may be harder to remove. | Can help solubilize reactants and catalysts. | |
| Temperature | 80 °C | A standard temperature that balances reaction rate and stability. | Provides sufficient energy for the reaction to proceed. |
| 100 °C | May increase reaction rate but could also lead to more side products. nih.gov | Higher temperature can overcome activation energy barriers. | |
| 120 °C (Microwave) | Can significantly shorten reaction times and improve yield. researchgate.net | Microwave irradiation provides efficient heating. |
By systematically varying these parameters, researchers can identify the optimal conditions that lead to the highest possible yield and selectivity for the target compound, this compound.
Green Chemistry Principles and Sustainable Synthesis of this compound
Key Green Chemistry Principles in Synthesis:
Waste Prevention: The primary goal is to design synthetic routes that generate minimal waste. msu.edu This can be achieved by optimizing reactions to achieve high yields and selectivity, thus reducing the need for extensive purification steps that generate solvent and material waste.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the Suzuki-Miyaura coupling generally have a good atom economy, but the choice of reagents and the fate of the catalyst and ligands are important considerations.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents can be hazardous and environmentally damaging. Green chemistry encourages the use of safer alternatives, such as water, ethanol, or solvent-free conditions where possible. rasayanjournal.co.in The use of a water/dioxane mixture, as mentioned previously, can be a step towards a greener process. researchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. acs.org Palladium catalysts used in cross-coupling reactions are a prime example, and research into more efficient and recyclable catalysts is a key area of green chemistry. researchgate.net
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. msu.edu The use of microwave irradiation can be considered a green technology as it can significantly reduce reaction times, leading to lower energy consumption compared to conventional heating methods. researchgate.net
The following table summarizes how green chemistry principles can be applied to the synthesis of this compound.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Waste Prevention | Optimize reaction conditions for near-quantitative yield. | Reduces the need for costly and wasteful purification. msu.edu |
| Atom Economy | Utilize addition and coupling reactions that incorporate most atoms from the reactants into the product. | Minimizes the generation of byproducts. acs.org |
| Safer Solvents | Replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in | Reduces environmental impact and improves worker safety. |
| Energy Efficiency | Employ microwave-assisted synthesis to reduce reaction times. researchgate.net | Lowers overall energy consumption. |
| Catalysis | Use highly efficient, recyclable catalysts. | Reduces metal waste and lowers costs. researchgate.netacs.org |
| Reduce Derivatives | Design a synthetic route that avoids the use of protecting groups. | Simplifies the synthesis and reduces the number of reaction steps and waste. acs.org |
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign, aligning with the modern demands of sustainable chemical manufacturing.
Reactivity and Mechanistic Investigations of 3 Bromo 4 Phenyl 2 Chloropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions on 3-Bromo-4-phenyl-2-chloropyridine
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying this compound. acs.org This type of reaction involves the replacement of one of the halogen atoms (chlorine or bromine) by a nucleophile. The pyridine (B92270) ring, being electron-deficient, facilitates this reaction, particularly when halogens are located at the 2- or 4-positions. acs.orgnih.gov
In SNAr reactions involving dihalogenated pyridines, the position of nucleophilic attack is governed by the electronic properties of the pyridine ring and the nature of the leaving groups. The nitrogen atom in the pyridine ring withdraws electron density, making the α (C-2/C-6) and γ (C-4) positions more electrophilic and thus more susceptible to nucleophilic attack. nih.govwuxiapptec.com
For this compound, the chlorine atom is at the activated C-2 position, while the bromine atom is at the less activated C-3 position. Generally, halogens at the 2- and 4-positions of a pyridine ring are more labile in SNAr reactions than those at the 3- and 5-positions. acs.org The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. acs.org However, the position on the pyridine ring often has a more significant influence on reactivity than the nature of the halogen itself. nih.gov Therefore, nucleophilic attack is expected to occur preferentially at the C-2 position, leading to the displacement of the chloride ion.
Computational studies using quantum mechanics can predict the regioselectivity of SNAr reactions by calculating the activation energies for nucleophilic attack at different positions. wuxiapptec.com For instance, analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO Map can indicate the most electrophilic sites on the molecule, and comparing the activation energies for attack at C-2 and C-3 would provide a quantitative measure of the expected regioselectivity. wuxiapptec.com
Sterically, the phenyl group at C-4 can hinder the approach of a nucleophile to the adjacent C-3 position. This steric hindrance would further favor nucleophilic attack at the more accessible C-2 position. The presence of bulky substituents on the phenyl ring would amplify this steric effect.
Electrophilic Aromatic Substitution on the this compound Ring System
Electrophilic aromatic substitution (EAS) on pyridine rings is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. libretexts.org The reaction, if it occurs, typically requires harsh conditions and proceeds at the β-positions (C-3 and C-5), which are less deactivated than the α and γ positions. libretexts.org
A two-step mechanism is generally proposed for electrophilic substitution reactions, involving the formation of a positively charged intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. libretexts.org
Metal-Mediated Transformations and Cross-Coupling Reactions of this compound
Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. clockss.org The differential reactivity of the C-Br and C-Cl bonds can often be exploited to achieve selective functionalization.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods in modern organic synthesis. wikipedia.orgwikipedia.orgorganic-chemistry.org For substrates with multiple halogen atoms like this compound, the selectivity of these reactions is often dictated by the relative reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl.
Heck Reaction : The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, the Heck reaction would be expected to occur selectively at the more reactive C-Br bond, allowing for the introduction of an alkenyl substituent at the C-3 position. thieme-connect.de The reaction is typically catalyzed by palladium complexes such as Pd(OAc)₂ or Pd(PPh₃)₄. wikipedia.orglibretexts.org
Sonogashira Reaction : The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Heck reaction, the greater reactivity of the C-Br bond would likely lead to selective coupling at the C-3 position of this compound. arkat-usa.org This selectivity allows for the introduction of an alkynyl group, a valuable synthon for further transformations.
Buchwald-Hartwig Amination : The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgresearchgate.net This reaction could be used to introduce an amino group at either the C-2 or C-3 position of this compound. By carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to achieve regioselective amination at either the C-Br or C-Cl bond. researchgate.netnih.gov
Table 1: Overview of Palladium-Catalyzed Reactions
| Reaction | Reagents | Catalyst/Ligand | Expected Site of Reaction | Product Type |
|---|---|---|---|---|
| Heck | Alkene, Base | Pd(OAc)₂, PPh₃ | C-3 (Bromine) | 3-Alkenyl-4-phenyl-2-chloropyridine |
| Sonogashira | Terminal Alkyne, Base | Pd(PPh₃)₄, CuI | C-3 (Bromine) | 3-Alkynyl-4-phenyl-2-chloropyridine |
| Buchwald-Hartwig | Amine, Base | Pd(dba)₂, BINAP | C-3 (Bromine) or C-2 (Chlorine) | 3- or 2-Amino-4-phenyl-pyridine |
Magnesium-halogen exchange is a common method for the preparation of Grignard reagents. harvard.edu This reaction involves treating an aryl halide with an organomagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. nih.gov The rate of exchange is influenced by the nature of the halogen and the electronic properties of the aromatic ring. harvard.edu
For this compound, the bromine atom at the C-3 position is more susceptible to magnesium-halogen exchange than the chlorine atom at the C-2 position. This selective exchange would generate a Grignard reagent at the C-3 position, which can then be reacted with a variety of electrophiles to introduce new functional groups. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. This method provides a complementary approach to palladium-catalyzed cross-coupling reactions for the functionalization of the C-3 position. The presence of a chelating group ortho to a halogen can facilitate the exchange, though this is not the case for the C-3 bromine in this molecule. harvard.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chloropyridine (B119429) |
| 2-fluoropyridine |
| 3-Alkenyl-4-phenyl-2-chloropyridine |
| 3-Alkynyl-4-phenyl-2-chloropyridine |
| 3- or 2-Amino-4-phenyl-pyridine |
| Isopropylmagnesium chloride |
Lithium-Halogen Exchange and Subsequent Reactions
Lithium-halogen exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the bromine atom at the 3-position is expected to be significantly more reactive towards organolithium reagents than the chlorine atom at the 2-position. This selectivity is a general trend observed in lithium-halogen exchange reactions, where the rate of exchange follows the order I > Br > Cl. wiley-vch.de
The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, using an alkyllithium reagent such as n-butyllithium (n-BuLi). The exchange process is generally very fast and involves the formation of a highly reactive 2-chloro-4-phenyl-3-pyridyllithium intermediate. wikipedia.orgharvard.edu The stability of this organolithium species is crucial for the success of subsequent reactions.
The generated lithiated species is a potent nucleophile and can react with a wide array of electrophiles. For instance, quenching the reaction with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively. Carboxylation with carbon dioxide would yield the corresponding carboxylic acid, and reaction with alkyl halides would introduce an alkyl group at the 3-position of the pyridine ring.
It is important to consider potential side reactions. For instance, the use of n-BuLi can sometimes lead to competing dehydrohalogenation or addition to the pyridine ring, although the fast rate of the lithium-bromine exchange at low temperatures usually minimizes these pathways. wikipedia.org A combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi, has been shown to be effective for selective bromine-metal exchange on bromoheterocyclics, even in the presence of acidic protons, which could be a useful strategy for more complex derivatives of the title compound. nih.gov
Table 1: Illustrative Examples of Lithium-Halogen Exchange on Related Bromopyridines
| Starting Material | Reagent | Electrophile | Product | Yield (%) | Reference |
| 3-Bromopyridine (B30812) | n-BuLi | Diethylmethoxyborane | Diethyl(3-pyridyl)borane | 75 | researchgate.net |
| 2,6-Dibromopyridine | n-BuLi | DMF | 6-Bromo-2-pyridinecarboxaldehyde | ~60 | chemicalbook.com |
| 3-Bromo-2-hydroxypyridine | i-PrMgCl, then n-BuLi | CO2 | 2-Hydroxy-3-pyridinecarboxylic acid | Not specified | nih.gov |
This table provides examples of lithium-halogen exchange on related bromopyridines to illustrate the potential reactivity of this compound. Specific yields for the title compound are not available in the literature.
Radical Reactions Involving this compound
The halogen atoms on the pyridine ring of this compound also provide a handle for radical reactions. Pyridyl radicals can be generated from halopyridines through various methods, with photoredox catalysis being a particularly mild and efficient approach. nih.gov In such a system, a photocatalyst, upon excitation with visible light, can effect a single-electron transfer to the halopyridine.
Given the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, selective generation of the 2-chloro-4-phenylpyridin-3-yl radical is anticipated. This radical species can then participate in a variety of transformations. A common application is the hydroarylation of alkenes and alkynes, where the pyridyl radical adds to the carbon-carbon multiple bond in an anti-Markovnikov fashion. nih.gov The resulting alkyl radical is then typically trapped by a hydrogen atom source to furnish the final product.
This methodology is tolerant of a wide range of functional groups, making it a valuable tool for late-stage functionalization in medicinal and materials chemistry. The reaction conditions are generally mild, often proceeding at room temperature.
Table 2: Illustrative Examples of Radical Hydroarylation of Halopyridines
| Halopyridine | Alkene/Alkyne | Photocatalyst | Product | Yield (%) | Reference |
| 4-Bromopyridine | 1-Octene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 4-Octylpyridine | 72 | nih.gov |
| 3,4-Dibromopyridine | N-Boc-allylamine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | tert-Butyl (2-(3-bromopyridin-4-yl)ethyl)carbamate | 38 | nih.gov |
This table presents examples of photoredox-catalyzed hydroarylation of related halopyridines to suggest the potential for radical reactions of this compound. Specific data for the title compound is not documented.
Rearrangement Reactions and Transformations of the Pyridine Core of this compound
While less common than substitution or coupling reactions, rearrangement reactions of the pyridine core can lead to significant structural transformations. Such rearrangements often require harsh conditions, such as high temperatures or the presence of very strong bases, and their applicability to a highly substituted and relatively stable system like this compound would need to be experimentally verified.
One type of rearrangement that could be envisaged, though likely challenging, is a Dimroth-type rearrangement, which typically involves the transformation of a 1-alkyl-2-imino-1,2-dihydropyridine into a 2-(alkylamino)pyridine. However, this usually requires an N-alkylation step first.
Another possibility, under specific conditions, could be ring-opening and subsequent recyclization reactions, potentially leading to different heterocyclic systems. For instance, reactions with very strong nucleophiles or bases could, in principle, lead to cleavage of the pyridine ring. However, the aromaticity of the pyridine ring provides a significant thermodynamic barrier to such transformations.
Given the lack of specific literature on rearrangement reactions of this compound, any discussion remains highly speculative. The stability of the substituted pyridine ring likely makes it resilient to many common rearrangement conditions.
Derivatization and Functionalization Strategies for 3 Bromo 4 Phenyl 2 Chloropyridine
Directed Functionalization at Bromine (C-3) and Chlorine (C-2) Positions
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to the selective functionalization of 3-bromo-4-phenyl-2-chloropyridine. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for sequential, site-selective modifications. Conversely, the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom, making the C-Cl bond more susceptible to displacement by nucleophiles compared to the C-Br bond at the C-3 position.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for the selective arylation or alkylation at the C-3 position. By carefully selecting the catalyst, ligands, and reaction conditions, the C-Br bond can be selectively coupled while leaving the C-Cl bond intact for subsequent transformations.
The general order of reactivity for halogens in these couplings is I > Br > Cl. This principle is demonstrated in the selective coupling of di- and tri-substituted halo-heterocycles. nih.govarkat-usa.org For instance, studies on 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine showed that Suzuki coupling with arylboronic acids occurred exclusively at the iodine-bearing position, leaving the chlorine untouched. arkat-usa.org A similar selectivity is observed for bromo-chloro pyridines, where the reaction with a boronic acid preferentially occurs at the C-Br bond. nih.gov
This selective approach allows for the synthesis of various 2-chloro-3-aryl-4-phenylpyridine derivatives, which can then undergo a second coupling reaction at the C-2 position under more forcing conditions to generate polysubstituted pyridines. nih.govresearchgate.net
Table 1: Representative Cross-Coupling Reactions on Halopyridines This table illustrates the principle of selective cross-coupling on related structures, applicable to this compound.
| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
| 5-Bromo-6-chloropyridin-3-yl fluorosulfate | Phenylboronic acid | Pd(PPh₃)₄, KF, Toluene | 6-Chloro-5-phenylpyridin-3-yl fluorosulfate | - | nih.gov |
| 4-(5-Chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 4-(5-Chloro-8-phenylpyrido[4,3-d]pyrimidin-2-yl)morpholine | 93% | arkat-usa.org |
| 3-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃, Toluene | 3-Bromobenzophenone | 64% | mdpi.com |
Introduction of Heteroatom Functionalities (e.g., Amines, Ethers, Thiols)
The introduction of nitrogen, oxygen, or sulfur nucleophiles typically proceeds via nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-2 position of the pyridine (B92270) ring is activated towards SNAr by the ring nitrogen. This makes it a prime site for reaction with amines, alkoxides, and thiolates, often under milder conditions than those required to displace the bromine at C-3.
Research on the late-stage functionalization of pyridines has shown that 2-fluoro and 2-chloropyridines readily undergo substitution with a wide range of N, O, and S-based nucleophiles. nih.gov This high reactivity and functional group tolerance allow for the synthesis of diverse derivatives. For example, the reaction of a 2-chloropyridine (B119429) with an amine (amination) yields a 2-aminopyridine (B139424) derivative, while reaction with an alcohol in the presence of a base (alkoxylation) produces a 2-alkoxypyridine. Similar reactions with thiols lead to 2-thiopyridines. This regioselectivity allows the bromine at C-3 to be preserved for subsequent cross-coupling reactions, providing a powerful strategy for creating complex, multi-substituted pyridine scaffolds.
Functionalization of the Phenyl Ring at C-4
Further derivatization can be achieved by targeting the phenyl ring at the C-4 position. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed. The conditions for these reactions must be carefully controlled to favor substitution on the C-4 phenyl ring over the less reactive, electron-deficient pyridine ring. The existing substituents on the phenyl ring (if any) will direct the position of the incoming electrophile according to established ortho-, para-, and meta-directing effects. For instance, a Friedel-Crafts acylation on the unsubstituted phenyl ring would likely lead to para-substitution due to steric hindrance from the pyridine core.
Regioselective Functionalization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles, leading to the formation of N-substituted pyridinium (B92312) salts or pyridine N-oxides. Reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-alkylpyridinium salt.
Alternatively, oxidation of the nitrogen atom, typically with an agent like meta-chloroperoxybenzoic acid (m-CPBA), produces the corresponding pyridine N-oxide. The formation of 3-Bromo-4-chloropyridine 1-oxide has been documented, demonstrating the feasibility of this transformation. bldpharm.com This functionalization modifies the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions and can be used to direct subsequent substitutions.
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov this compound is a prime candidate for use as a building block in MCRs designed to generate novel heterocyclic libraries.
While specific MCRs incorporating this exact molecule are not extensively documented, its structure lends itself to established MCR methodologies. For example, it could potentially participate in transition-metal-catalyzed MCRs where the halide functionalities are sequentially coupled with other components. mdpi.com Another possibility is its use in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or variants where a pre-functionalized component can be integrated. nih.gov The development of MCRs involving this scaffold represents a promising avenue for the rapid synthesis of structurally diverse and complex molecules. nih.gov
Synthesis of Complex Heterocycles and Fused Ring Systems from this compound
The ortho-dihalo arrangement of this compound, combined with its other functional handles, makes it an excellent precursor for the synthesis of fused heterocyclic systems. This is typically achieved through a sequence of reactions that install appropriate functionalities, followed by an intramolecular cyclization step.
One common strategy involves a selective SNAr reaction at the C-2 position followed by a palladium-catalyzed intramolecular cyclization involving the C-3 position. For example, reacting the parent compound with a suitable binucleophile, such as 2-aminothiophenol, could lead to the formation of a fused three-ring system. A documented example of a similar strategy is the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones from 2-amino-3-pyridinecarboxylic acid derivatives, demonstrating the utility of substituted pyridines in constructing fused heterocycles. mdpi.com Similarly, selective coupling reactions can be used to introduce functionalities that then participate in cyclization, leading to a wide array of fused pyridines. core.ac.uk
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Phenyl 2 Chloropyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-bromo-4-phenyl-2-chloropyridine. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.
Advanced 1D and 2D NMR Techniques for Assignment of this compound Structure
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound would be the first step in its structural confirmation. One-dimensional ¹H NMR would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity). For the phenyl group, one would expect a complex multiplet pattern in the aromatic region. The two protons on the pyridine (B92270) ring would likely appear as distinct signals, with their chemical shifts influenced by the adjacent bromo, chloro, and phenyl substituents.
One-dimensional ¹³C NMR, often acquired with proton decoupling, would show a single peak for each unique carbon atom. The chemical shifts of the carbons in the pyridine ring would be particularly informative, with the carbon bearing the chlorine atom expected at a downfield position and the carbon bearing the bromine at a more upfield position relative to unsubstituted pyridine.
To unambiguously assign these signals, a suite of two-dimensional (2D) NMR experiments would be essential. These include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the phenyl and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for connecting the phenyl ring to the pyridine ring by observing a correlation between the phenyl protons and the pyridine carbon at position 4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is vital for conformational analysis.
While specific data for this compound is not publicly available, data for related compounds like 3-bromo-2-chloropyridine (B150940) can offer some insight into the expected chemical shifts. For instance, in 3-bromo-2-chloropyridine, the protons on the pyridine ring exhibit specific chemical shifts and coupling constants that help in their assignment. sigmaaldrich.com
| Technique | Purpose | Expected Information for this compound |
| ¹H NMR | Identifies proton environments | Signals for phenyl and pyridine protons, with characteristic chemical shifts and multiplicities. |
| ¹³C NMR | Identifies carbon environments | Signals for each unique carbon atom in the phenyl and pyridine rings. |
| COSY | Maps ¹H-¹H spin-spin couplings | Establishes proton connectivity within the phenyl and pyridine rings. |
| HSQC | Correlates directly bonded ¹H and ¹³C | Assigns protons to their attached carbons. |
| HMBC | Maps long-range ¹H-¹³C couplings | Confirms the connection between the phenyl and pyridine rings. |
| NOESY | Identifies through-space proton proximities | Provides insights into the molecule's preferred conformation. |
Application of NMR for Conformational Analysis of this compound
The rotational freedom around the single bond connecting the phenyl group to the pyridine ring in this compound introduces the possibility of different conformations. NMR spectroscopy, particularly through NOESY experiments and the analysis of rotational barriers, is a powerful method for studying these conformational preferences.
The presence of bulky substituents (bromine and chlorine) adjacent to the phenyl group likely creates steric hindrance, which could result in a significant energy barrier to rotation around the C-C bond. This restricted rotation could lead to a preferred dihedral angle between the two rings. NOESY experiments could reveal through-space interactions between the ortho-protons of the phenyl ring and the protons or substituents on the pyridine ring, providing direct evidence for the dominant conformation in solution.
Furthermore, dynamic NMR (DNMR) studies could be employed to quantify the energy barrier of this rotation. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the rotational barrier.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula, C₁₁H₇BrClN.
Electron Ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the molecule. The fragmentation pathways of halogenated aromatic compounds are often complex but can provide valuable structural information. For this compound, one would expect to observe fragmentation patterns involving the loss of the halogen atoms (Br and Cl), as well as cleavage of the bond between the two rings.
Potential fragmentation pathways could include:
Loss of a chlorine radical (Cl•): This would result in a fragment ion [M - Cl]⁺.
Loss of a bromine radical (Br•): This would lead to a fragment ion [M - Br]⁺. The relative abundance of these two fragments can sometimes provide insight into the relative bond strengths.
Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the phenyl cation (C₆H₅⁺) and the bromo-chloropyridine radical, or the bromo-chloropyridyl cation and the phenyl radical.
Sequential loss of halogens and other small molecules: Following the initial loss of a halogen, further fragmentation could occur.
The presence of bromine and chlorine would also result in a characteristic isotopic pattern in the mass spectrum, as both elements have two abundant stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). The precise mass and isotopic distribution of the molecular ion and its fragments would be key to confirming the identity of the compound.
| Ion | Formation | Significance |
| [M]⁺ | Molecular ion | Confirms molecular weight and shows characteristic isotopic pattern for Br and Cl. |
| [M - Cl]⁺ | Loss of chlorine radical | Indicates the presence of a chlorine substituent. |
| [M - Br]⁺ | Loss of bromine radical | Indicates the presence of a bromine substituent. |
| [C₆H₅]⁺ | Cleavage of the inter-ring bond | Confirms the presence of a phenyl group. |
| [C₅H₂BrClN]⁺ | Cleavage of the inter-ring bond | Confirms the bromo-chloropyridine moiety. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
The IR and Raman spectra of this compound would be expected to show a series of characteristic bands:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching vibrations: These would appear in the 1400-1600 cm⁻¹ region, characteristic of the phenyl and pyridine rings. The substitution pattern will influence the exact positions and intensities of these bands.
C-Cl stretching: This vibration is expected in the range of 600-800 cm⁻¹.
C-Br stretching: This bond vibration typically occurs at lower frequencies, in the 500-600 cm⁻¹ region.
Ring breathing modes: Both the phenyl and pyridine rings will have characteristic ring breathing vibrations.
Out-of-plane C-H bending: These bands, often found in the 650-1000 cm⁻¹ region, are sensitive to the substitution pattern of the aromatic rings.
While a full assignment would require theoretical calculations (such as Density Functional Theory, DFT), the presence of bands in these regions would be consistent with the proposed structure. IR spectra of related compounds like 3-bromo-2-chloropyridine and 3-bromopyridine (B30812) are available and can serve as a reference.
X-ray Crystallography for Solid-State Structure Determination of this compound
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings.
The crystal structure would reveal how the molecules pack in the crystal lattice and would identify any significant intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding. This information is crucial for understanding the solid-state properties of the material. Given the steric hindrance from the ortho-substituents, it is likely that the phenyl and pyridine rings would be twisted relative to each other.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis (if applicable to chiral derivatives)
As this compound itself is not chiral, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are not applicable. However, if a chiral derivative were to be synthesized (for example, by introducing a chiral substituent), these techniques would be essential for determining its absolute configuration.
Atropisomerism, a type of chirality arising from restricted rotation around a single bond, could potentially occur in derivatives of this compound if the ortho-substituents on the phenyl ring are different and the rotational barrier is high enough to allow for the isolation of individual enantiomers at room temperature. In such a case, ECD and VCD would be powerful tools for assigning the absolute stereochemistry of the atropisomers.
Computational and Theoretical Studies on 3 Bromo 4 Phenyl 2 Chloropyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. However, specific DFT studies focused on 3-Bromo-4-phenyl-2-chloropyridine are not found in the reviewed literature.
Analysis of Molecular Orbitals and Frontier Orbitals of this compound
A standard DFT analysis would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The energy gap between HOMO and LUMO is a key indicator of chemical stability.
Data Table: Hypothetical Electronic Properties of this compound (Illustrative)
| Property | Expected Data (Arbitrary Units) | Significance |
| HOMO Energy | Value in eV or Hartrees | Relates to ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | Value in eV or Hartrees | Relates to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Value in eV or Hartrees | Indicates kinetic stability and electronic excitation energy. |
| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |
Note: The table above is for illustrative purposes only, as no published data for this compound could be located.
Prediction of Reaction Pathways and Transition States for this compound Transformations
DFT calculations are instrumental in mapping potential reaction pathways for a molecule. This involves locating the transition state structures and calculating their energies to determine the activation barriers for various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. Such studies would provide valuable insights into the regioselectivity and feasibility of different synthetic routes involving this compound. At present, no such predictive studies for this specific compound are publicly available.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration of this compound
Molecular Dynamics (MD) simulations are employed to study the conformational flexibility of molecules over time. For this compound, a key aspect to investigate would be the rotational barrier around the C-C bond connecting the pyridine (B92270) and phenyl rings. This would reveal the preferred dihedral angle and the energy landscape of different conformers. No MD simulation studies for this compound have been identified.
Quantum Chemical Topology Analysis of this compound (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution to characterize chemical bonding. A QTAIM analysis of this compound would provide quantitative data on the nature of the C-Br, C-Cl, and C-N bonds, as well as the interactions within the aromatic rings. This would include the determination of bond critical points and their associated electron densities and Laplacians. No QTAIM analyses for this molecule are currently published.
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies) for this compound
Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, often using the GIAO (Gauge-Including Atomic Orbital) method within DFT, would aid in the structural confirmation of this compound.
Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. This helps in the assignment of experimental spectral bands to specific molecular vibrations.
While the prediction of such spectra is a standard computational task, no studies presenting these predictions for this compound were found.
Data Table: Hypothetical Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Nucleus/Vibration | Predicted Value | Experimental Value |
| 13C Chemical Shift (C2) | ppm | ppm |
| 13C Chemical Shift (C3) | ppm | ppm |
| 1H Chemical Shift (H5) | ppm | ppm |
| C-Br Stretch Freq. | cm-1 | cm-1 |
| C-Cl Stretch Freq. | cm-1 | cm-1 |
Note: This table is a template for the type of data that would be generated in such a study; no actual data for this compound is available.
Quantitative Structure-Property Relationships (QSPR) Modeling for this compound Derivatives
QSPR studies establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. To perform a QSPR study on derivatives of this compound, a dataset of related molecules with experimentally determined properties (e.g., solubility, boiling point, biological activity) would be required. Subsequently, various molecular descriptors would be calculated, and a statistical model would be built. There are currently no published QSPR models involving derivatives of this compound.
Applications of 3 Bromo 4 Phenyl 2 Chloropyridine As a Synthetic Intermediate and Advanced Building Block
Role in the Synthesis of Complex Natural Products and Analogues
Total Synthesis Strategies Leveraging the 3-Bromo-4-phenyl-2-chloropyridine Scaffold
There is currently no publicly available scientific literature detailing the use of this compound in the total synthesis of any natural products or their analogues. The strategic incorporation of this specific building block into a synthetic route to a complex target has not been reported.
Utilization in the Development of New Organic Materials
Incorporation into Polymeric Structures
Information regarding the incorporation of this compound into polymeric structures is not available in the current body of scientific literature. Its potential as a monomer or a functional additive in polymerization reactions has not been documented.
Application in Supramolecular Assemblies
There are no published studies on the application of this compound in the formation of supramolecular assemblies.
Precursor to Ligands for Catalysis
While substituted pyridines are common motifs in ligands for transition metal catalysis, there is no specific information available on the use of this compound as a precursor to catalytic ligands.
Development of Fluorescent Probes and Sensors
The development of fluorescent probes and sensors based on the this compound scaffold has not been reported in the scientific literature.
Contribution to Methodologies for Asymmetric Synthesis
A comprehensive review of the scientific literature indicates that this compound has not been documented as a direct contributor to methodologies for asymmetric synthesis. There are no established protocols where this specific compound functions as a chiral auxiliary, a key component of a chiral catalyst, or a ligand designed to induce enantioselectivity in chemical reactions.
While substituted pyridines and bipyridines are crucial scaffolds in the design of chiral ligands for asymmetric catalysis, the research to date has not specified the use of this compound for these applications. researchgate.net The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex heterocyclic structures, where the focus is typically on the final molecule's biological activity rather than on controlling stereochemistry during the synthesis.
Therefore, at present, there are no specific research findings or data to report on its application in the field of asymmetric synthesis.
Exploration of Potential in Vitro Biological Activities and Mechanistic Insights for 3 Bromo 4 Phenyl 2 Chloropyridine Derivatives
Ligand Design and Target Engagement Studies (in vitro receptor binding, enzyme inhibition)
The design of ligands derived from the 3-bromo-4-phenyl-2-chloropyridine scaffold often involves the strategic replacement of the halogen atoms with various functional groups to achieve specific interactions with biological targets. These modifications are guided by the structural biology of the target protein, aiming to enhance binding affinity and selectivity.
In vitro assays are crucial for evaluating the biological activity of these newly synthesized compounds. Enzyme inhibition assays, for instance, are commonly employed to determine the potency of these derivatives against specific enzymes. A notable example, while not a direct derivative of this compound but a structurally related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, demonstrates the potential for this class of compounds to act as enzyme inhibitors. In one study, derivatives were synthesized and tested for their inhibitory activity against alkaline phosphatase (ALP), an enzyme implicated in various physiological and pathological processes. mdpi.com
Similarly, receptor binding assays are utilized to assess the affinity of these compounds for specific receptors. For instance, derivatives of related 2-aminopyridine (B139424) compounds have been evaluated for their ability to bind to BMP type I receptor ALK2 and TGF-β type I receptor ALK5. acs.org These studies are fundamental in understanding the initial engagement of the ligand with its biological target.
Structure-Activity Relationships (SAR) of this compound Derivatives for Specific Biological Targets
Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. By systematically altering the chemical structure of a molecule and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for its potency and selectivity.
For derivatives of substituted pyridines, several SAR trends have been observed. The nature and position of substituents on the pyridine (B92270) and phenyl rings can significantly influence their biological activity. For example, in a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, the introduction of different substituents via Suzuki cross-coupling reactions led to varying degrees of antibacterial activity and alkaline phosphatase inhibition. mdpi.com
The following interactive table summarizes the SAR data for a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, highlighting the impact of different substituents on their alkaline phosphatase inhibitory activity.
| Compound | R Group | IC50 (µM) for Alkaline Phosphatase Inhibition |
| 5a | Phenyl | > 50 |
| 5b | 4-Fluorophenyl | 25.3 ± 0.1 |
| 5c | 4-(Trifluoromethyl)phenyl | 10.1 ± 0.05 |
| 5d | 4-Nitrophenyl | 1.469 ± 0.02 |
This data is derived from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which are structurally related to the subject compound. mdpi.com
The data clearly indicates that electron-withdrawing groups on the phenyl ring enhance the inhibitory activity against alkaline phosphatase, with the nitro group in compound 5d resulting in the most potent inhibition. mdpi.com This trend provides valuable insights for the design of more effective inhibitors based on similar scaffolds.
General SAR studies on pyridine derivatives have also shown that factors such as the number and position of methoxy (B1213986) groups, the presence of halogens, and the addition of cyclic structures can all modulate antiproliferative activity. mdpi.com
Mechanistic Investigations of In Vitro Biological Modulatory Effects
Understanding the mechanism of action of a biologically active compound is a critical step in its development. For derivatives of this compound, mechanistic studies aim to elucidate how these molecules exert their effects at a molecular level.
For enzyme inhibitors, kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). In the case of the previously mentioned N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d , enzyme kinetic studies would be necessary to determine how it interacts with alkaline phosphatase to inhibit its function. mdpi.com
In the context of antiproliferative agents, mechanistic investigations might involve examining the compound's effect on the cell cycle, induction of apoptosis, or inhibition of specific signaling pathways. For some pyrrolopyridine derivatives, their anticancer effect has been attributed to mechanisms other than kinase inhibition, such as intercalation into DNA. nih.gov
Computational Docking and Molecular Modeling for Ligand-Target Interactions of this compound Derivatives
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between a ligand and its target protein. These techniques provide valuable insights into the binding mode of a compound and can help to rationalize observed SAR data.
For the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, molecular docking studies were performed to understand their interaction with alkaline phosphatase. The results of these in silico studies can provide a rationale for the observed inhibitory potentials. mdpi.com
In a typical docking study, the 3D structure of the ligand is placed into the active site of the target protein, and the binding energy is calculated. This allows for the identification of key amino acid residues involved in the interaction, such as hydrogen bonds and hydrophobic interactions. This information is invaluable for the rational design of new derivatives with improved affinity and selectivity.
Future Research Directions and Outlook for 3 Bromo 4 Phenyl 2 Chloropyridine
Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity
Future synthetic research will likely focus on moving beyond traditional cross-coupling reactions to more advanced and efficient methods for creating and modifying 3-Bromo-4-phenyl-2-chloropyridine and its derivatives.
Late-Stage Functionalization (LSF): LSF techniques are crucial for introducing chemical diversity at a late step in a synthetic sequence, which is highly valuable in drug discovery. cancer.gov For a scaffold like this compound, future work could explore direct C-H activation on the phenyl ring or even the pyridine (B92270) ring, despite its electron-deficient nature. researchgate.net Strategies involving transient directing groups or innovative catalytic systems could enable selective functionalization at positions that are otherwise difficult to access. acs.orgnih.gov A combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) represents another powerful LSF strategy to introduce a wide array of functionalities. acs.orgnih.govberkeley.edu
Advanced Cycloaddition Strategies: While the core pyridine ring is already formed, cycloaddition reactions can be envisioned for creating more complex, fused heterocyclic systems starting from derivatives of this compound. For instance, its derivatives could potentially act as dienophiles or be modified to participate in [4+2] or other cycloaddition reactions. Furthermore, the development of metal-free cascade processes and novel formal [5+1] or [3+3] cycloadditions offers new pathways to synthesize highly substituted pyridine backbones from simple, accessible starting materials. acs.orgacs.org Earth-abundant metal catalysts, like cobalt, are also gaining traction for [2+2+2] cycloadditions to build pyridine rings efficiently. rsc.org
Multicomponent Reactions (MCRs): Future research may involve designing MCRs where a derivative of this compound is one of the starting components. This approach would allow for the rapid assembly of complex molecules in a single step, enhancing synthetic efficiency and enabling the creation of large chemical libraries for screening purposes.
| Synthetic Strategy | Potential Application to this compound Framework | Key Advantages |
| Late-Stage C-H Activation | Functionalization of the phenyl ring or available C-H bonds on the pyridine core. researchgate.netbeilstein-journals.org | Bypasses the need for pre-functionalized starting materials; introduces diversity late in the synthesis. cancer.gov |
| Transient Activator Strategy | Activation of the pyridine ring for arylation or other coupling reactions. acs.orgnih.gov | Avoids additional steps for installing and removing activating groups. acs.org |
| Metal-Free Cascade Reactions | Synthesis of complex fused pyridines from derivatives. acs.org | Environmentally benign, avoids toxic and expensive metal catalysts. |
| [2+2+2] Cycloaddition | Construction of highly substituted pyridine analogues using economical catalysts. rsc.org | High atom economy and efficiency in ring formation. |
Novel Reactivity Pathways and Unexplored Transformations
The two distinct halogen atoms on the this compound ring offer a playground for selective and novel chemical transformations.
Orthogonal and Site-Selective Cross-Coupling: A key area of future research is the development of highly selective catalytic systems that can distinguish between the C-Br bond at position 3 and the C-Cl bond at position 2. Achieving orthogonal reactivity would allow for the stepwise and controlled introduction of different substituents, vastly expanding the molecular diversity accessible from this single precursor.
Activation of the C-Cl Bond: While the C-Br bond is typically more reactive in standard palladium-catalyzed cross-coupling reactions, the C-Cl bond at the 2-position is activated by the adjacent ring nitrogen. Future studies could focus on specific catalytic systems (e.g., using specialized phosphine (B1218219) ligands or N-heterocyclic carbenes) that favor the activation of this C-Cl bond, enabling reaction sequences that are complementary to traditional methods.
Dearomatization Strategies: A frontier in pyridine chemistry is the use of temporary dearomatization to enable otherwise impossible transformations. nih.gov By transiently disrupting the aromaticity of the pyridine ring, it's possible to reverse its electronic properties and introduce functional groups at positions that are typically unreactive, such as the meta-position (C5). nih.gov Applying such strategies to this compound could unlock novel reaction pathways.
Photoredox and Electrochemical Methods: These emerging techniques offer new modes of reactivity that are often complementary to traditional thermal methods. Future research could explore using light or electricity to trigger novel transformations of this compound, such as radical-based functionalizations or reductive couplings, under mild conditions.
Advanced Computational Approaches for Deeper Understanding
Computational chemistry is an indispensable tool for predicting and understanding the behavior of molecules like this compound. researchgate.net
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other molecular orbital calculations can be used to model reaction pathways and predict the regioselectivity of various transformations. acs.org For instance, computational studies can help identify the optimal catalyst-ligand combination for selectively activating either the C-Br or C-Cl bond. These models can calculate charge distributions, frontier molecular orbital energies, and transition state energies to guide experimental work. nih.gov
In Silico Drug Design and Screening: Molecular docking and dynamics simulations are powerful techniques for predicting the interaction of derivatives with biological targets. nih.gov Starting from the this compound scaffold, thousands of virtual derivatives can be generated and docked into the active sites of enzymes like kinases, proteases, or other proteins implicated in disease. nih.gov This in silico screening can prioritize which compounds to synthesize, saving significant time and resources.
Modeling for Materials Science: Computational methods can predict the electronic and photophysical properties of novel materials derived from this scaffold. Properties like HOMO/LUMO energy levels, charge transport mobility, and triplet energies can be calculated to assess their potential for use in organic electronic devices like OLEDs or organic solar cells. rsc.org
| Computational Method | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Synthetic Chemistry | Reaction mechanisms, transition state analysis, prediction of regioselectivity. acs.org |
| Molecular Docking | Medicinal Chemistry | Binding modes and affinities of derivatives to protein targets, lead optimization. nih.gov |
| Molecular Dynamics (MD) | Medicinal/Materials Science | Stability of ligand-protein complexes, conformational changes, material morphology. |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlating structural features with biological activity to guide the design of more potent compounds. |
Integration into Interdisciplinary Research Areas (e.g., materials science, advanced catalysis)
The unique electronic properties and structural rigidity of the pyridine ring make this compound an attractive building block for applications beyond traditional organic synthesis.
Materials for Organic Electronics: Pyridine-containing compounds are widely used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as components in organic solar cells. rsc.orgrsc.orgresearchgate.net The electron-deficient nature of the pyridine ring facilitates electron transport. Derivatives of this compound could be synthesized to create novel materials with tailored electronic properties for use in OLEDs, perovskite solar cells, and other optoelectronic devices. nih.govacs.org
Ligands for Advanced Catalysis: Pyridine derivatives are ubiquitous as ligands in homogeneous catalysis, where they can stabilize transition metal centers and modulate their catalytic activity. researchgate.netnih.govalfachemic.com The nitrogen atom acts as a Lewis base, coordinating to metal ions. nih.govyoutube.com By functionalizing the this compound scaffold, a new class of mono- or bidentate ligands could be developed. These ligands could find applications in a wide range of catalytic reactions, including polymerization, hydrogenation, and various cross-coupling reactions. alfachemic.comunimi.it The electronic properties of the ligand, and thus the activity of the metal catalyst, could be fine-tuned by varying the substituents on the pyridine and phenyl rings.
Sustained Exploration of In Vitro Biological Modulatory Potential and Mechanistic Elucidation
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. nih.govnih.gov This makes this compound and its derivatives prime candidates for biological screening.
Broad-Spectrum Biological Screening: Derivatives should be systematically evaluated for a wide range of biological activities. Given the known activities of other pyridine compounds, promising areas for investigation include anticancer, antimicrobial (antibacterial and antifungal), and antiviral activities. nih.govacs.orgnih.govnih.govmdpi.com Recent studies have highlighted the potential of pyridine derivatives as potent anti-liver cancer agents and PIM-1 kinase inhibitors. nih.govacs.org
Structure-Activity Relationship (SAR) Studies: A crucial future direction is the systematic synthesis of derivative libraries to establish clear SAR. By methodically altering the substituents at the 2-, 3-, and 4-positions, researchers can determine which functional groups enhance potency and selectivity for a particular biological target. For example, studies have shown that for antiproliferative activity, the presence of groups like -OMe and -OH can be beneficial, while bulky halogen atoms may sometimes reduce activity. nih.govresearchgate.net
Enzyme Inhibition and Mechanistic Studies: Pyridine derivatives are known to inhibit a wide range of enzymes. nih.govwikipedia.org Future research should focus not only on identifying which enzymes are inhibited by derivatives of this compound but also on elucidating the mechanism of inhibition through biochemical assays and structural biology (e.g., X-ray crystallography). This deeper understanding is essential for rational drug design and lead optimization. researchgate.net
| Biological Target Area | Rationale Based on Pyridine Scaffolds | Potential Research Focus |
| Oncology | Pyridine is a core scaffold in many kinase inhibitors and cytotoxic agents. nih.govnih.gov | Screening against various cancer cell lines (e.g., HepG2, MCF-7); targeting specific enzymes like PIM-1 kinase. nih.govacs.org |
| Infectious Diseases | Numerous pyridine derivatives exhibit potent antibacterial, antifungal, and antiviral properties. nih.govnih.gov | In vitro screening against resistant bacterial strains (e.g., MRSA) and various viruses. |
| Enzyme Inhibition | The pyridine scaffold is found in inhibitors for proteases, kinases, and other enzymes. nih.gov | Broad screening against enzyme panels followed by detailed kinetic and mechanistic studies. |
| Neuroscience | Pyridine derivatives have been investigated for activity against targets in the central nervous system (CNS). nih.gov | Design of derivatives with blood-brain barrier permeability for CNS targets. |
Q & A
Q. Basic
- Store under inert atmosphere (argon or nitrogen) in amber glass vials to prevent oxidation .
- Maintain temperatures 0–6°C for long-term stability, especially if sensitive to thermal decomposition .
- Avoid exposure to moisture by using desiccants (e.g., silica gel) .
How can researchers optimize cross-coupling reactions using this compound as a substrate?
Advanced
Key parameters to optimize:
- Catalyst-Ligand Systems : Screen Pd catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos for improved coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require degassing to prevent catalyst poisoning.
- Kinetic Profiling : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and adjust stoichiometry .
What strategies resolve contradictions in reported reaction yields involving this compound?
Q. Advanced
- Reproducibility Checks : Validate reported conditions (e.g., temperature, catalyst loading) and compare with controlled experiments .
- Byproduct Analysis : Identify side products (e.g., dehalogenated species) via LC-MS or GC-MS to refine reaction pathways .
- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent polarity, base strength) affecting yield discrepancies .
How to design derivatives of this compound for structure-activity relationship (SAR) studies?
Q. Advanced
- Functionalization : Perform nucleophilic aromatic substitution (SNAr) with amines or thiols at the bromo position .
- Cross-Coupling : Synthesize biaryl derivatives via Buchwald-Hartwig amination or Stille coupling .
- Boronate Intermediates : Convert to boronic esters for Suzuki reactions, enabling diverse heterocyclic frameworks .
What computational methods aid in mechanistic studies of reactions involving this compound?
Q. Advanced
- DFT Calculations : Model transition states (e.g., Pd-mediated oxidative addition) to elucidate regioselectivity in cross-coupling .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
- Docking Studies : Predict binding affinities of derivatives for pharmacological target screening .
What safety protocols are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
